what is 5-Maleimido-eosin and its mechanism of action
what is 5-Maleimido-eosin and its mechanism of action
An in-depth examination of the thiol-reactive phosphorescent and fluorescent probe, 5-Maleimido-eosin, detailing its mechanism of action, key applications, and experimental considerations for its use in research and development.
Introduction
5-Maleimido-eosin, also known as Eosin-5-maleimide (EMA), is a derivative of the eosin (B541160) dye, functionalized with a maleimide (B117702) group. This modification allows the molecule to serve as a versatile fluorescent and phosphorescent probe.[1] The maleimide group enables the covalent labeling of sulfhydryl groups (thiols), which are commonly found in the cysteine residues of proteins.[2][3] This targeted reactivity makes 5-Maleimido-eosin a valuable tool for investigating protein structure, function, and dynamics.
One of its most prominent applications is in the diagnosis of hereditary spherocytosis, a genetic disorder of red blood cells, where it is used in a flow cytometry-based test to detect deficiencies in membrane proteins like band 3. Beyond diagnostics, it is also utilized as a photosensitizer due to its high quantum yield for singlet oxygen generation and as a triplet probe for measuring the rotational diffusion of proteins in solution and within membranes.
Mechanism of Action
The primary mechanism of action for 5-Maleimido-eosin involves a specific and covalent chemical reaction between its maleimide group and a free sulfhydryl group (-SH) from a cysteine residue on a protein. This reaction, known as a Michael addition, forms a stable thioether bond, effectively tethering the eosin fluorophore to the protein of interest.
The reaction proceeds as follows: the sulfhydryl group acts as a nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable, covalent thioether linkage. This specific labeling allows researchers to track and study the labeled protein's behavior and environment.
A significant portion of its utility in diagnostics, particularly for hereditary spherocytosis, stems from its binding to specific proteins on the red blood cell surface. Approximately 80% of the fluorescence in this test is due to the covalent binding of 5-Maleimido-eosin to a lysine (B10760008) residue (specifically Lys-430) on the band 3 protein. The remaining fluorescence comes from its reaction with sulfhydryl groups on other membrane proteins, including those in the Rh complex like CD47 and Rh-associated glycoprotein. A deficiency in these proteins, characteristic of the disease, leads to a measurable decrease in the mean fluorescence intensity of labeled cells.
Figure 1. Covalent labeling reaction of 5-Maleimido-eosin with a protein.
Photophysical and Chemical Properties
5-Maleimido-eosin is an orange solid that is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). As a derivative of eosin, it possesses strong absorption and emission in the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry instrumentation.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₉Br₄NO₇ | |
| Molecular Weight | 742.95 g/mol | |
| Excitation Maximum (λex) | 524 nm (in Methanol) | |
| Emission Maximum (λem) | 545 nm (in Methanol) | |
| Molar Extinction Coefficient (ε) | 100,000 cm⁻¹M⁻¹ | |
| Singlet Oxygen Quantum Yield | 0.57 | |
| Solubility | DMF, DMSO | |
| Storage Conditions | -20°C to 8°C, Protect from light |
Experimental Protocols
General Protocol for Protein Labeling
This protocol provides a general workflow for the covalent labeling of a protein with 5-Maleimido-eosin. Optimization may be required depending on the specific protein and experimental goals.
Materials:
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Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5). Note: Avoid buffers containing thiols like DTT or β-mercaptoethanol.
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5-Maleimido-eosin (EMA)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Purification column (e.g., gel filtration, dialysis) to remove unreacted dye.
Procedure:
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Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure any non-essential small molecule thiols have been removed from the protein solution.
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Prepare EMA Stock Solution: Immediately before use, dissolve 5-Maleimido-eosin in anhydrous DMF or DMSO to create a stock solution of 1-10 mM. For example, dissolve 1 mg of EMA in approximately 1.34 mL of DMSO to make a 1 mM solution.
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Labeling Reaction: Add the EMA stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.
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Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation can improve labeling efficiency.
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Purification: Separate the labeled protein from unreacted dye. This is typically achieved using a gel filtration column (e.g., Sephadex G-25) or through dialysis against the desired storage buffer. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.
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Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the eosin dye (at ~524 nm).
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Storage: Store the labeled protein conjugate at 4°C or -20°C, protected from light.
Figure 2. Experimental workflow for labeling proteins with 5-Maleimido-eosin.
Protocol for EMA Binding Test in Hereditary Spherocytosis
This is a simplified protocol for the diagnostic EMA binding test using flow cytometry.
Procedure:
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Sample Collection: Obtain whole blood samples from the patient and at least one healthy control in EDTA or heparin tubes. Samples should ideally be less than 24 hours old.
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Cell Preparation: Prepare a red blood cell (RBC) suspension by washing the whole blood with a suitable buffer (e.g., PBS with BSA).
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Labeling: Incubate a defined volume of the RBC suspension with a working solution of EMA for a specified time (e.g., 1 hour) at room temperature, protected from light.
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Washing: After incubation, wash the labeled RBCs multiple times with buffer to remove unbound EMA dye.
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Flow Cytometry Analysis: Resuspend the final RBC pellet in buffer and analyze on a flow cytometer. Acquire a minimum of 50,000 events and measure the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC/FL1).
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Data Interpretation: Compare the MFI of the patient's RBCs to that of the healthy control. A significant decrease in the patient's MFI is indicative of hereditary spherocytosis.
Applications and Considerations
5-Maleimido-eosin is a powerful tool with diverse applications:
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Fluorescence Resonance Energy Transfer (FRET): Eosin can act as an acceptor for donors like fluorescein (B123965) (FAM), dansyl, and coumarin (B35378) dyes, making it suitable for FRET-based studies to measure molecular distances and interactions.
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Rotational Dynamics: As a triplet probe, it can be used to measure the rotational diffusion of proteins and protein complexes, providing insights into their size, shape, and interactions within membranes.
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Photosensitization: Its ability to generate singlet oxygen upon illumination makes it useful for targeted photooxidation experiments in cellular and molecular biology.
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Diagnostic Assays: Its primary diagnostic use is the EMA binding test for hereditary spherocytosis, which has high sensitivity and specificity.
Key Considerations:
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Specificity: While the maleimide group is highly reactive towards sulfhydryls, some off-target labeling of other nucleophilic residues like lysines can occur, especially at higher pH.
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Photostability: Like many fluorophores, eosin is susceptible to photobleaching. Care should be taken to minimize light exposure during experiments.
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Environmental Sensitivity: The fluorescence properties of eosin can be influenced by its local environment (e.g., pH, polarity), which can be both a useful feature for probing conformational changes and a potential source of artifacts if not properly controlled.
Figure 3. Logical relationship between the properties and applications of 5-Maleimido-eosin.
